![molecular formula C19H17N3O2 B2916134 N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide CAS No. 2034433-07-1](/img/structure/B2916134.png)

N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

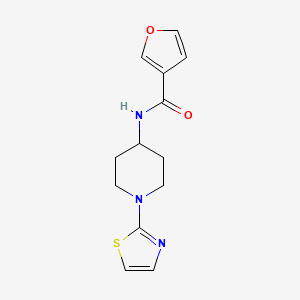

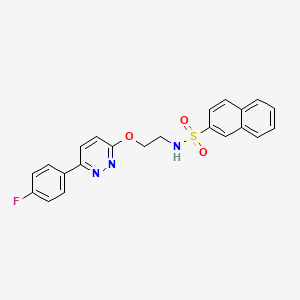

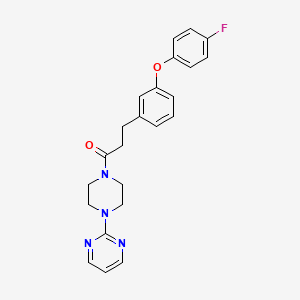

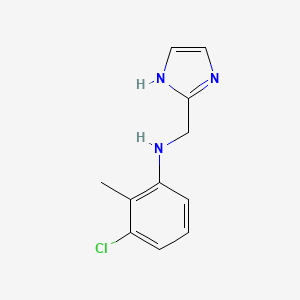

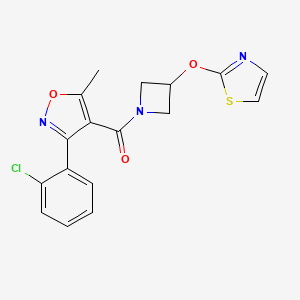

“N-([2,4’-bipyridin]-4-ylmethyl)-3-methoxybenzamide” is a complex organic compound. It likely contains a bipyridine moiety, which is a type of heterocyclic compound consisting of two pyridine rings . The “N-([2,4’-bipyridin]-4-ylmethyl)” part suggests that a bipyridine ring is attached to a methyl group via a nitrogen atom. The “3-methoxybenzamide” part indicates the presence of a benzamide group with a methoxy group at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple rings and functional groups. The bipyridine moiety would contribute to the rigidity of the molecule, while the methoxy and benzamide groups could potentially participate in various intermolecular interactions .

Chemical Reactions Analysis

Bipyridines are known to participate in a variety of chemical reactions, often acting as ligands in coordination complexes . The presence of the benzamide and methoxy groups could also influence the reactivity of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any stereochemistry. Bipyridines generally have high melting points and are often crystalline solids at room temperature . The presence of the methoxy and benzamide groups could influence properties like solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has shown that derivatives of 3-methoxybenzamide exhibit potent antimicrobial properties. For instance, studies have identified compounds that are effective against bacterial pathogens by inhibiting critical proteins involved in bacterial cell division, such as FtsZ. This inhibition leads to the filamentation and lysis of bacterial cells, showcasing a potential route for developing new antibacterial agents (Haydon et al., 2010); (Ohashi et al., 1999).

Chemical Synthesis and Catalysis

Several studies have focused on the synthesis and catalytic applications of benzamide derivatives. For example, rhodium(III)-catalyzed chemodivergent annulations involving N-methoxybenzamides have been developed, showcasing innovative approaches to create complex molecules via C-H activation. This methodology allows for the efficient synthesis of compounds that could have pharmacological applications or serve as intermediates in organic synthesis (Xu et al., 2018).

Molecular Structure Studies

The detailed study of molecular structures is crucial for understanding the properties and reactivity of compounds. Investigations into the crystal structures of benzamide derivatives provide insights into their intermolecular interactions, which are essential for designing drugs with desired properties and for materials science applications. Structural analyses help in understanding how modifications in the molecular structure can influence physical and chemical properties, guiding the synthesis of more effective and targeted compounds (Yasuoka et al., 1969).

Wirkmechanismus

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action. Bipyridines can act as ligands and form complexes with various metals, which can have a variety of effects depending on the specific metal and the overall structure of the complex .

Eigenschaften

IUPAC Name |

3-methoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-24-17-4-2-3-16(12-17)19(23)22-13-14-5-10-21-18(11-14)15-6-8-20-9-7-15/h2-12H,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMLPMMWOMDYIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2916053.png)

![Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2916055.png)

![2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide](/img/structure/B2916057.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916063.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2916064.png)

![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2916065.png)

![3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol](/img/structure/B2916071.png)